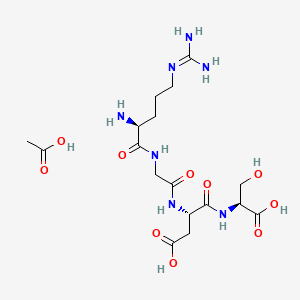
Arg-Gly-Asp-Ser acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Gly-Asp-Ser acetate is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. This compound is known for its role in cell attachment and is a key component of the cell attachment domain of fibronectin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for glycine and arginine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Asp-Ser acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in free thiols from disulfide bonds .
Scientific Research Applications
Arg-Gly-Asp-Ser acetate has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signal transduction.
Medicine: Explored for its potential in drug delivery systems, cancer therapy, and tissue engineering.
Industry: Utilized in the development of biomaterials and coatings for medical devices .
Mechanism of Action
Arg-Gly-Asp-Ser acetate exerts its effects primarily through interactions with integrin receptors on the cell surface. These receptors recognize the Arg-Gly-Asp sequence and mediate cell adhesion, migration, and signal transduction. The binding of this compound to integrins can activate various intracellular pathways, including those involved in cell survival, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp: A shorter peptide with similar cell adhesion properties.
Gly-Arg-Gly-Asp-Ser-Pro: An extended peptide with additional biological activities.
Arg-Gly-Asp-Val: Another variant with distinct integrin binding specificity
Uniqueness
Arg-Gly-Asp-Ser acetate is unique due to its specific sequence, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in promoting cell adhesion and integrin binding. Its ability to be easily synthesized and modified further enhances its versatility in research and industrial applications .
Properties
Molecular Formula |
C17H31N7O10 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O8.C2H4O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;1-2(3)4/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
InChI Key |
WEXTVBBMCRDVHU-YWUTZLAHSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















